2-benzoyldibenzo[cd,g]indazol-6(2H)-one
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Overview
Description
2-Benzoyldibenzo[cd,g]indazol-6(2H)-one is a complex organic compound belonging to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique structure, which includes a benzoyl group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-alkyl substituted azoxybenzenes through base-catalyzed benzyl C–H deprotonation and cyclization . This method is efficient and yields the desired indazole derivatives in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyldibenzo[cd,g]indazol-6(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the indazole compound.
Scientific Research Applications
2-Benzoyldibenzo[cd,g]indazol-6(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-indazole: Another indazole derivative with similar structural features but different functional groups.
2-(4-Chlorophenyl)-2H-indazole: A chlorinated indazole compound with distinct chemical properties.
Uniqueness
2-Benzoyldibenzo[cd,g]indazol-6(2H)-one is unique due to its benzoyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
14-benzoyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c24-20-15-10-5-4-9-14(15)19-18-16(20)11-6-12-17(18)23(22-19)21(25)13-7-2-1-3-8-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXLGWAFQYMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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